molecular formula C8H14O2 B165959 Cyclohexylacetic acid CAS No. 5292-21-7

Cyclohexylacetic acid

Cat. No.: B165959
CAS No.: 5292-21-7
M. Wt: 142.20 g/mol
InChI Key: LJOODBDWMQKMFB-UHFFFAOYSA-N
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Description

Cyclohexylacetic acid, also known as cyclohexaneacetic acid, is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid featuring a cyclohexane ring attached to an acetic acid moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Mechanism of Action

Target of Action

Cyclohexylacetic acid (CHAA) is a naturally occurring component of crude oil It’s known that certain bacteria, such asCupriavidus metallidurans strain KUA-1, Rhodococcus, and Dietzia, can degrade CHAA .

Mode of Action

The interaction of CHAA with its targets is primarily through the process of biodegradation . In Cupriavidus metallidurans strain KUA-1, CHAA is metabolized to form a novel intermediate, 1-cyclohexenylacetic acid . This indicates that the bacteria utilize specific enzymes to break down CHAA.

Biochemical Pathways

The degradation of CHAA in bacteria like Cupriavidus metallidurans strain KUA-1 proceeds through the formation of the coenzyme A ester followed by initiation of a β-oxidation cycle . β-Oxidation is blocked before the second dehydrogenation step due to the formation of a tertiary alcohol, and the side chain is eliminated as acetyl-CoA by the action of a lyase . The cyclohexanone thus formed is degraded via a well-described route .

Pharmacokinetics

It’s known that chaa can be degraded by certain bacteria, suggesting that it can be metabolized and excreted in certain environments .

Result of Action

The result of CHAA’s action is the production of 1-cyclohexenylacetic acid, an intermediate in the metabolic pathway . This intermediate is further broken down, ultimately leading to the production of cyclohexanone .

Action Environment

The action of CHAA is influenced by environmental factors. For instance, the presence of green synthetic iron oxides (gFeOx) based on Laminaria extracts was found to enhance the biodegradation of CHAA in offshore sediments by Pseudoalteromonas sp. JSTW . This suggests that the presence of certain substances in the environment can enhance the action of CHAA.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylacetic acid can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexylacetonitrile in the presence of a catalyst. Another method includes the oxidation of cyclohexylacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of cyclohexylacetonitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).

Major Products Formed:

Scientific Research Applications

Cyclohexylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties.

    Industry: It is employed in the production of fragrances and flavoring agents .

Comparison with Similar Compounds

Cyclohexylacetic acid can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structure, which combines the properties of both cyclohexane and acetic acid. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOODBDWMQKMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063762
Record name Cyclohexaneacetic acid
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Molecular Weight

142.20 g/mol
Source PubChem
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Physical Description

Solid, Colourless crystalline mass or white crystals; sharp acetic odour
Record name Cyclohexaneacetic acid
Source Human Metabolome Database (HMDB)
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Record name Cyclohexaneacetic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/898/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

242.00 to 243.00 °C. @ 760.00 mm Hg
Record name Cyclohexaneacetic acid
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Solubility

2.88 mg/mL at 25 °C, Slightly soluble in water, Miscible at room temperature (in ethanol)
Record name Cyclohexaneacetic acid
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Record name Cyclohexaneacetic acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.001-1.009
Record name Cyclohexaneacetic acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

5292-21-7
Record name Cyclohexaneacetic acid
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Record name Cyclohexaneacetic acid
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Record name CYCLOHEXYLACETIC ACID
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Record name Cyclohexaneacetic acid
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Record name Cyclohexylacetic acid
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Record name CYCLOHEXANEACETIC ACID
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Record name Cyclohexaneacetic acid
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Melting Point

33 °C
Record name Cyclohexaneacetic acid
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Synthesis routes and methods

Procedure details

1,4-Benzodioxepin-3-cyclohexyl-2,5-dione. To a solution of 200 mL methanol were added 27.2 g phenylacetic acid, 2.5 mL acetic acid, and 7.5 g rhodium on alumina (5%, Engelhard 5864). The mixture was sealed in an autoclave, purged with nitrogen, and then filled with hydrogen gas. Hydrogenation was carried out at room temperature for 8 hours under 1400 psi. The reaction mixture was then removed from the autoclave and filtered. The filtrate was concentrated to give 28.0 g (98%) crude 2-cyclohexylacetic acid. The crude acid was used directly without further purification. To a 500 mL 3-neck flask were added 85.7 g (0.6 mol) of 2-cyclohexylacetic acid, 86 mL thionyl chloride (1.2 mol), and a magnetic stir bar. The solution was stirred first at room temperature for 1 hour, and then at 85° C. for 1 hour. 38 mL bromine (0.75 mol) was added dropwise over 30 minutes, and the solution was stirred overnight at 85° C. The solution was vacuum distilled to give 2-cyclohexyl-2-bromoacetyl chloride as a bright pale yellow liquid. To a 500 mL 3-neck flask were added 27.6 g (0.2 mol) of salicylic acid, 55.1 g (0.23 mol) of 2-cyclohexyl-2-bromoacetyl chloride, and 300 mL THF. The flask was purged with nitrogen and then cooled in a NaCl salt-ice bath. A mixture of 34.8 mL triethyl amine and 50 mL THF was added dropwise under mechanical stirring and the solution was cooled and stirred overnight. The solution was filtered to remove a white solid, and the filtrate was evaporated to dryness. The solid was dissolved in ethyl acetate. The solution was washed with 2 M HCl (3×100 mL), saturated NaCl, dried over MgSO4, and then concentrated to give a pale yellow crystal of the crude linear acid ester. 17.1 g of the acid ester intermediate was mixed with 400 mL THF and 10.5 mL (0.075 mol) triethyl amine, and refluxed overnight. The solids were removed by filtration and the THF was evaporated to dryness. The crude product was dissolved in ethyl acetate, washed with 2 M HCl (3×100 mL), saturated NaCl, dried over MgSO4, and the ethyl acetate was removed by rotary evaporation. The crude product was recrystallized from toluene twice, and the needle-like colorless crystals were collected by filtration and dried under vacuum to give 5.85 g (45%) of 1,4-benzodioxepin-3-cyclohexyl-2,5-dione. 1H NMR (CDCl3): δ (ppm) 7.94 (d, J=7.8 Hz, 1H), 7.68 (t, J=7.9 Hz, 1H), 7.41 (t, J=7.6 Hz, 1H), 7.25 (d, J=8.3 Hz, 1H), 4.40 (d, J=7.6 Hz, 1H), 2.24-2.08 (m, 2H), 1.88-1.65 (m, 4H), 1.42-1.25 (m, 2H), 1.24-0.99 (m, 3H). 13C NMR (CDCl3): δ (ppm) 166.03, 164.11, 149.82, 135.48, 132.56, 126.55, 120.72, 120.11, 76.53, 37.70, 28.90, 27.28, 26.07, 25.51, 25.33. IR (KBr): ν (cm−1) 3074, 2954, 2933, 2851, 1783, 1729, 1606, 1453, 1297, 1247, 1212, 1133. Anal. Calcd. for C15H16O4: C, 69.22; H, 6.20. Found: C, 69.28; H, 6.17. MS (EI) m/z 260.1 (0.3), 232.1 (2.9), 149.0 (10), 120.0 (100), 92.0 (33). mp 156-157° C.
[Compound]
Name
1,4-Benzodioxepin-3-cyclohexyl-2,5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
catalyst
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylacetic acid
Reactant of Route 2
Reactant of Route 2
Cyclohexylacetic acid
Reactant of Route 3
Cyclohexylacetic acid
Reactant of Route 4
Cyclohexylacetic acid
Reactant of Route 5
Cyclohexylacetic acid
Reactant of Route 6
Cyclohexylacetic acid
Customer
Q & A

Q1: What is the molecular formula and weight of cyclohexylacetic acid?

A1: this compound has the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been employed to characterize this compound. For example, its structure was confirmed using IR, NMR, HR-ESI-MS, and X-ray diffraction in a study isolating a new derivative, 2-{4-hydroxy-7-oxabicyclo [2.2.1] heptanyl}-acetic acid, from Emilia sonchifolia. UV- and IR-absorption spectra were also utilized to elucidate the structure of 2-phenyl-5,6,7,8-tetrahydrocinnolinone-(3), a product derived from a this compound derivative.

Q3: How is this compound metabolized in fish?

A3: Research on rainbow trout (Salmo gairdneri) demonstrates that this compound undergoes aromatization and taurine conjugation. After ingestion, a significant portion is excreted in the urine as this compound, 1-hydroxy-, 3-hydroxy-, and 4-hydroxy-cyclohexylacetic acids, both in free and glucuronide-conjugated forms. Additionally, phenylacetic acid, resulting from aromatization, is found conjugated with taurine.

Q4: Are there any studies investigating the microbial metabolism of this compound?

A4: Yes, research has explored the microbial metabolism of this compound, examining its degradation pathways in various bacterial species.

Q5: Can microorganisms utilize this compound as a carbon source?

A5: Yes, certain bacteria can degrade this compound, indicating its potential use as a carbon source for these microorganisms. For instance, Rhodococcus sp. NDKK48 showcases specific degradation pathways for cyclic alkanes, suggesting metabolic capabilities for this compound utilization.

Q6: How is this compound typically analyzed?

A6: Gas-liquid chromatography (GLC) is a common method for analyzing this compound. A published method details a micromethod using flash heater methylation of the acid and subsequent detection with a flame ionization detector (FID).

Q7: What are some challenges associated with the analysis of this compound and its derivatives?

A7: One challenge is the separation and identification of isomers, especially in complex mixtures. For instance, developing a high-performance liquid chromatography (HPLC) method for separating cis- and trans-4-aminothis compound and their ethyl esters required pre-column derivatization with Marfey's reagent and optimization of chromatographic conditions.

Q8: Does this compound have any applications in plant growth stimulation?

A8: Studies have investigated the impact of this compound and similar compounds on plant growth. Research using bush bean plants (Phaseolus vulgaris) showed that applying this compound solutions led to increased pod production. Interestingly, this stimulating effect diminished with an increasing number of methylene groups in the side chain, suggesting a structure-activity relationship.

Q9: Are there pharmaceutical applications for this compound derivatives?

A9: Yes, this compound derivatives have shown potential in pharmaceutical applications. For example, a series of aminoalkyl 2-substituted-2-(1,2-benzisoxazol-3-yl)acetates, including those derived from this compound, were synthesized and evaluated for their anticholinergic and musculotropic activities. Some compounds, like 3-(N,N-diethylamino)-propyl 2-(1,2-benzisoxazol-3-yl)-2-cyclohexylacetate, exhibited potent activities in these assays.

Q10: How is this compound used in the synthesis of other compounds?

A10: this compound serves as a starting material in various chemical syntheses. One example is the multistep synthesis of acetyl-DL-cyclohexylglycine, a key intermediate for the COX-2 selective inhibitor JTE 522. This process involves reacting this compound with diethyl malonate, followed by hydrolysis, acidification, decarboxylation, bromination, aminolysis, and finally, acetylation.

Q11: How does the structure of this compound influence its reactivity?

A11: The presence of the cyclohexyl ring and the acetic acid side chain significantly influences the reactivity of this compound. The carboxylic acid group undergoes typical reactions like esterification, amidation, and reduction. Additionally, the cyclohexyl ring can be functionalized, and the α-carbon adjacent to the carboxylic acid is susceptible to reactions like halogenation and alkylation.

Q12: Can this compound be used to synthesize heterocyclic compounds?

A13: Yes, this compound derivatives can be used to synthesize heterocyclic compounds. For instance, reacting the hydrazide of this compound with various isothiocyanates yields thiosemicarbazide derivatives, which upon treatment with NaOH, cyclize to form 5-(cyclohexylmethyl)-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.

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